methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Overview
Description
Methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate is a useful research compound. Its molecular formula is C22H19ClN2O5 and its molecular weight is 426.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral High-Performance Liquid Chromatography
A study by Lushan Yu et al. (2012) developed a chiral high-performance liquid chromatography method for the simultaneous determination of diastereoisomeric and enantiomeric impurities in a key intermediate used in the synthesis of tadalafil, highlighting its significance in ensuring the purity and quality of pharmaceutical compounds Lushan Yu, Yiping Jin, Jianzhou, Chunfang Ye, Jinzhao Wang, Gongyun Hu, & S. Zeng, 2012.
Synthesis of Pyrrolo[1,2-a]indole Derivatives
Research by M. Okamoto & S. Ohta (1980) focused on the synthesis of pyrrolo[1,2-a]indole derivatives, which are important for their potential biological activities and as intermediates in organic synthesis M. Okamoto & S. Ohta, 1980.
Synthesis of 5H-pyrimido[5,4-b]indole Derivatives
A study by A. S. Shestakov et al. (2009) explored the reactions of methyl 3-amino-1H-indole-2-carboxylates with various reagents to form 5H-pyrimido[5,4-b]indole derivatives, demonstrating the versatility of indole derivatives in synthesizing complex heterocyclic compounds A. S. Shestakov, Kh. S. Shikhaliev, O. E. Sidorenko, V. G. Kartsev, & S. V. Simakov, 2009.
Biologically Active Indolo Isoquinoline Derivatives
P. Sharma (2017) conducted a study on the synthesis of indolo[3,2-C] isoquinoline derivatives, emphasizing the potential of indole-based compounds in developing new therapeutic agents P. Sharma, 2017.
properties
IUPAC Name |
methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5/c1-28-22(27)16-9-14-13-4-2-3-5-15(13)24-20(14)21(25(16)19(26)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,24H,9-11H2,1H3/t16-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKHNCNDFOAFLT-IERDGZPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C([C@@H](N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447879 | |
Record name | methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
629652-42-2 | |
Record name | methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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